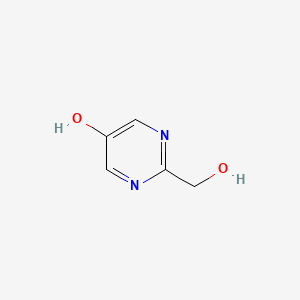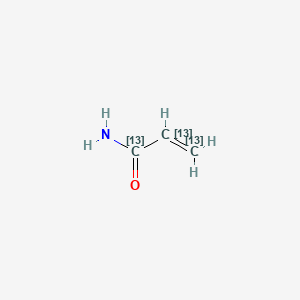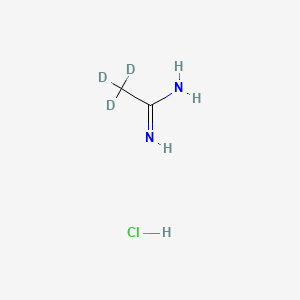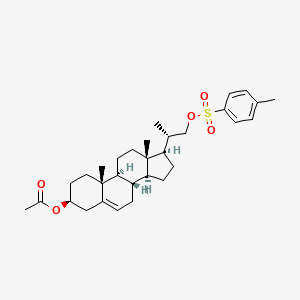
(3beta,20S)-20-Methyl-pregn-5-ene-3,21-diol 3-Acetate 21-Tosyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3beta,20S)-20-Methyl-pregn-5-ene-3,21-diol 3-Acetate 21-Tosyl is a synthetic steroid derivative. This compound belongs to the class of pregnanes, which are steroidal structures characterized by a 21-carbon skeleton. The compound is modified with acetate and tosyl groups, which can influence its chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with a suitable steroidal precursor, such as pregnenolone or a similar compound.
Acetylation: The hydroxyl group at the 3-position is acetylated using acetic anhydride in the presence of a base like pyridine.
Tosylation: The hydroxyl group at the 21-position is tosylated using tosyl chloride (p-toluenesulfonyl chloride) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of (3beta,20S)-20-Methyl-pregn-5-ene-3,21-diol 3-Acetate 21-Tosyl involves large-scale synthesis using similar steps but optimized for higher yields and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the 3- and 21-positions, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups back to hydroxyl groups or modify other functional groups.
Substitution: The tosyl group can be substituted by nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like Jones reagent (chromic acid in acetone) or PCC (pyridinium chlorochromate) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can replace the tosyl group under basic conditions.
Major Products
Oxidation: Products include 3-keto and 21-carboxy derivatives.
Reduction: Products include 3-hydroxy and 21-hydroxy derivatives.
Substitution: Products vary depending on the nucleophile used, such as 21-amino or 21-thio derivatives.
Applications De Recherche Scientifique
Chemistry
Synthesis of Steroidal Derivatives: The compound serves as an intermediate in the synthesis of various steroidal drugs and hormones.
Study of Steroid Chemistry: It is used in research to understand the reactivity and properties of steroidal compounds.
Biology
Hormone Research: The compound is used to study the effects of steroid hormones on biological systems.
Enzyme Inhibition: It can be used to investigate the inhibition of enzymes involved in steroid metabolism.
Medicine
Drug Development: The compound is a precursor in the synthesis of corticosteroids and other therapeutic agents.
Pharmacological Studies: It is used to study the pharmacokinetics and pharmacodynamics of steroidal drugs.
Industry
Pharmaceutical Manufacturing: The compound is used in the production of steroidal medications.
Biotechnology: It is utilized in the development of biotechnological applications involving steroids.
Mécanisme D'action
The mechanism of action of (3beta,20S)-20-Methyl-pregn-5-ene-3,21-diol 3-Acetate 21-Tosyl involves its interaction with steroid receptors and enzymes. The acetate and tosyl groups can influence its binding affinity and metabolic stability. The compound can modulate the activity of enzymes involved in steroid biosynthesis and metabolism, affecting various biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pregnenolone Acetate: Similar structure but lacks the tosyl group.
Corticosterone Acetate: Contains similar functional groups but differs in the steroid backbone.
Dehydroepiandrosterone (DHEA) Acetate: Another steroidal acetate with different biological activity.
Uniqueness
(3beta,20S)-20-Methyl-pregn-5-ene-3,21-diol 3-Acetate 21-Tosyl is unique due to the presence of both acetate and tosyl groups, which confer distinct chemical reactivity and biological properties. This dual modification allows for specific interactions with biological targets and can be exploited in the design of novel steroidal drugs.
Propriétés
IUPAC Name |
[(3S,8S,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[(2S)-1-(4-methylphenyl)sulfonyloxypropan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H44O5S/c1-20-6-9-25(10-7-20)37(33,34)35-19-21(2)27-12-13-28-26-11-8-23-18-24(36-22(3)32)14-16-30(23,4)29(26)15-17-31(27,28)5/h6-10,21,24,26-29H,11-19H2,1-5H3/t21-,24+,26+,27-,28+,29+,30+,31-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJIVKCVTWWRTED-CIMDZAPNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C)C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)OC(=O)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)OC(=O)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H44O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-[acetyl(methyl)amino]propyl]-N-methylacetamide](/img/structure/B589944.png)

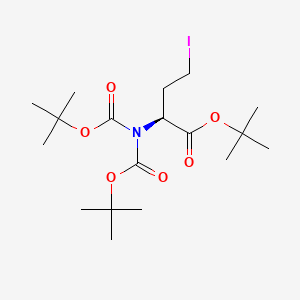
![Methylsulfate salt of 2-[ethyl-4-(6-methoxy-3-methylbenzothiazolium-2-ylazo)-3-methyl- phenyl]amino]](/img/new.no-structure.jpg)
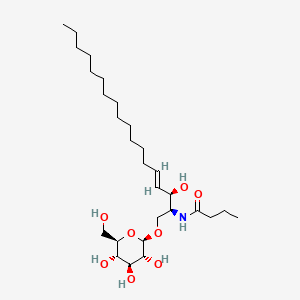
![1-Benzyl-3-[3-(diethylamino)propoxy]-1h-indazole](/img/structure/B589954.png)
